molecular formula C19H29N5O3 B12696658 1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide CAS No. 119139-25-2

1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide

Cat. No.: B12696658
CAS No.: 119139-25-2
M. Wt: 375.5 g/mol
InChI Key: AFKZGIOSHMUILX-UHFFFAOYSA-N
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Description

1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide is a synthetic compound with a complex molecular structure. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide involves several steps. One common method includes the condensation of acyloins with monosubstituted ureas, followed by intramolecular cyclization. The reaction conditions typically involve the use of solvents like acetic acid or ethylene glycol, and may require acidic catalysis with agents such as trifluoroacetic acid .

Chemical Reactions Analysis

1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, hydantoin, and formic acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of other complex moleculesIt is also used in industrial applications as a growth regulator and in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of various receptors, including dopamine and prostaglandin receptors. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide can be compared with other imidazole derivatives such as 1-substituted 1H-imidazol-2(3H)-ones. These compounds share similar structural features but may differ in their biological activities and applications. For example, some imidazole derivatives are known for their antifungal properties, while others may have anti-inflammatory or antitumor activities .

Properties

CAS No.

119139-25-2

Molecular Formula

C19H29N5O3

Molecular Weight

375.5 g/mol

IUPAC Name

1-benzyl-5-(2,2-diethoxyethylamino)-N'-ethoxyimidazole-4-carboximidamide

InChI

InChI=1S/C19H29N5O3/c1-4-25-16(26-5-2)12-21-19-17(18(20)23-27-6-3)22-14-24(19)13-15-10-8-7-9-11-15/h7-11,14,16,21H,4-6,12-13H2,1-3H3,(H2,20,23)

InChI Key

AFKZGIOSHMUILX-UHFFFAOYSA-N

Isomeric SMILES

CCOC(CNC1=C(N=CN1CC2=CC=CC=C2)/C(=N/OCC)/N)OCC

Canonical SMILES

CCOC(CNC1=C(N=CN1CC2=CC=CC=C2)C(=NOCC)N)OCC

Origin of Product

United States

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